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Compound of Interest

Compound Name: KL-11743

Cat. No.: B15615715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The glucose transporter 1 (GLUT1) has emerged as a critical target in cancer therapy due to

the reliance of many tumors on aerobic glycolysis, a phenomenon known as the Warburg

effect. This guide provides an objective comparison of two prominent GLUT1 inhibitors, KL-
11743 and WZB117, summarizing their performance based on available experimental data.

At a Glance: Key Differences
Feature KL-11743 WZB117

Primary Target(s)
Pan-Class I GLUTs (GLUT1, 2,

3, 4)
Primarily GLUT1

Mechanism of Action Glucose-competitive inhibitor
Reversible, competitive

inhibitor of glucose uptake

Potency (GLUT1 IC50) 115 nM
~0.6 µM (in various cancer cell

lines)

Oral Bioavailability Yes (15-30% in mice and rats)
Information not readily

available

Performance Data
In Vitro Efficacy
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KL-11743 demonstrates high potency in inhibiting class I glucose transporters, with IC50

values in the nanomolar range for GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] This translates

to effective inhibition of glucose metabolism in cancer cells. For instance, in HT-1080

fibrosarcoma cells, KL-11743 inhibits glucose consumption, lactate secretion, and 2-

deoxyglucose (2-DG) transport with IC50 values of 228 nM, 234 nM, and 87 nM, respectively.

Furthermore, it completely inhibits glycolytic ATP production in oligomycin-treated cells with an

IC50 of 127 nM.

WZB117 also effectively inhibits GLUT1-mediated glucose transport.[4][5] While often reported

with an IC50 for cell proliferation of approximately 10 µM in cell lines like A549 and MCF7, its

direct inhibitory effect on glucose transport is more potent.[4][6][7][8] In a study using human

red blood cells, which exclusively express GLUT1, WZB117 was found to be a reversible and

competitive inhibitor of 3-O-methylglucose (3MG) uptake with an apparent inhibition constant

(Ki(app)) of 6 µM.[9] Another study reported an IC50 of approximately 0.6 µM for GLUT1-

mediated glucose transport in various cancer cell lines.[10]

Table 1: In Vitro Inhibition Data
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Parameter KL-11743 WZB117
Reference Cell
Line/System

GLUT1 IC50 115 nM ~0.6 µM

TiterGlo assay /

Various cancer cell

lines

GLUT2 IC50 137 nM - TiterGlo assay

GLUT3 IC50 90 nM - TiterGlo assay

GLUT4 IC50 68 nM Potent inhibitor
TiterGlo assay /

HEK293 cells

Glucose Consumption

IC50
228 nM - HT-1080

Lactate Secretion

IC50
234 nM - HT-1080

2-DG Transport IC50 87 nM - HT-1080

Glycolytic ATP

Production IC50
127 nM -

HT-1080 (oligomycin-

treated)

Cell Proliferation IC50 677 nM ~10 µM
HT-1080 / A549,

MCF7

3MG Uptake Ki(app) - 6 µM Human Erythrocytes

Note: IC50 values for WZB117 are often presented for cell proliferation, which is a downstream

effect of GLUT1 inhibition and can differ from the direct inhibition of the transporter.

In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in preclinical models. Daily

intraperitoneal injection of WZB117 at 10 mg/kg resulted in a greater than 70% reduction in the

size of human lung cancer xenografts (A549 cells) in nude mice.[11]

KL-11743, which is orally bioavailable, has also shown significant in vivo efficacy.[12] In a

xenograft model using SLC7A11-high NCI-H226 cells, intraperitoneal administration of KL-
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11743 at 100 mg/kg every two days for five weeks decreased tumor growth and was well-

tolerated.[1]

Mechanism of Action
KL-11743 acts as a potent, glucose-competitive inhibitor of class I glucose transporters.[1][2]

This direct competition for the glucose binding site effectively blocks glucose entry into the cell.

The inhibition of glucose metabolism by KL-11743 leads to a rapid collapse in NADH pools and

an accumulation of aspartate, indicating a metabolic shift towards oxidative phosphorylation.[3]

[13] This reliance on mitochondrial respiration can be exploited, as combining KL-11743 with

electron transport chain inhibitors results in synthetic lethality.[3]

WZB117 functions as a reversible, competitive inhibitor of glucose uptake through GLUT1.[9] It

binds to the exofacial glucose-binding site, preventing glucose from entering the cell.[9] This

leads to a reduction in intracellular ATP levels and the activation of AMP-activated protein

kinase (AMPK).[4][5][11] Downstream, this results in decreased levels of cyclin E2 and

phosphorylated retinoblastoma protein, leading to cell-cycle arrest at the G1 phase, cellular

senescence, and ultimately necrosis.[4][11]

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action for the GLUT1 inhibitor WZB117.
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Caption: General experimental workflow for evaluating GLUT1 inhibitors.

Experimental Protocols
Glucose Uptake Assay (using 2-Deoxy-D-[³H]glucose)
This protocol is a standard method for directly measuring the inhibitory effect of compounds on

glucose transport.

Materials:

Cancer cell line of interest (e.g., A549, HT-1080)

Complete cell culture medium

Krebs-Ringer-HEPES (KRH) buffer

KL-11743 and/or WZB117

2-Deoxy-D-[³H]glucose ([³H]-2-DG)

Phloretin (as a positive control)

0.1% SDS solution

Scintillation cocktail and counter

Procedure:

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere and grow to

approximately 80-90% confluency.

Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (KL-11743, WZB117) and

the positive control (Phloretin) in KRH buffer.

Cell Treatment:
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Wash the cells twice with warm KRH buffer.

Add the KRH buffer containing the different concentrations of inhibitors to the respective

wells.

Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

Glucose Uptake:

Add [³H]-2-DG to each well to a final concentration of 0.5-1.0 µCi/mL.

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be

determined to ensure uptake is in the linear range.

Termination of Uptake:

Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake and remove

extracellular [³H]-2-DG.

Cell Lysis and Measurement:

Lyse the cells by adding 0.1% SDS solution to each well.

Transfer the lysate to a scintillation vial.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

Normalize the counts per minute (CPM) to the protein concentration of each well.

Plot the percentage of glucose uptake inhibition against the inhibitor concentration to

determine the IC50 value.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.
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Materials:

Cancer cell line of interest

Complete cell culture medium

KL-11743 and/or WZB117

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over

the course of the experiment and allow them to attach overnight.

Inhibitor Treatment:

Prepare serial dilutions of the inhibitors in complete culture medium.

Remove the old medium and add the medium containing the different concentrations of

the inhibitors.

Include a vehicle-only control.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to

dissolve the formazan crystals.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15615715?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot the cell viability against the logarithm of the inhibitor concentration and use non-linear

regression to calculate the IC50 value.

Conclusion
Both KL-11743 and WZB117 are effective inhibitors of GLUT1-mediated glucose transport and

demonstrate anti-cancer activity. KL-11743 distinguishes itself with its pan-inhibition of class I

GLUTs, higher potency in direct transporter inhibition assays, and proven oral bioavailability.

WZB117, while also a potent GLUT1 inhibitor, has been extensively characterized in terms of

its downstream cellular effects, including the induction of cell cycle arrest and senescence.

The choice between these inhibitors will depend on the specific research question. For studies

requiring a highly potent, orally bioavailable pan-class I GLUT inhibitor, KL-11743 presents a

strong option. For investigations focused on the specific consequences of GLUT1 inhibition

leading to senescence and cell cycle arrest, WZB117 is a well-documented tool. The provided

experimental protocols offer a starting point for researchers to directly compare these and other

GLUT1 inhibitors in their specific models of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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